SL-Mercaptoethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

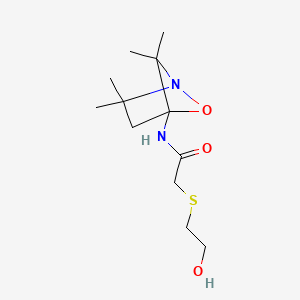

SL-Mercaptoethanol, also known as this compound, is a useful research compound. Its molecular formula is C12H22N2O3S and its molecular weight is 274.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

Reduction of Disulfide Bonds

2-Mercaptoethanol is commonly used in protein chemistry to reduce disulfide bonds in proteins. This property is essential for denaturing proteins during electrophoresis and other analytical techniques. It facilitates the analysis of protein structure and function by breaking covalent bonds that stabilize protein conformations .

Cell Culture and Stem Cell Research

In cell culture, particularly with stem cells, 2-mercaptoethanol serves as an antioxidant that helps maintain a reducing environment. It has been shown to promote osteogenesis in human mesenchymal stem cells by activating specific signaling pathways such as the sirtuin-1/extracellular signal-regulated kinase pathway . Furthermore, it plays a role in directing cell differentiation and enhancing the viability of cultured cells by reducing oxidative stress .

Immunological Applications

Modulation of Immune Responses

2-Mercaptoethanol has been reported to alter immune functions across various species, including humans and fish. It enhances the sensitivity of immune cell cultures, facilitating the study of immune responses under controlled conditions. For instance, it has been shown to stimulate lymphocyte proliferation in vitro, thereby improving the understanding of T-cell ontogenesis and immune reactivity .

Impact on Cytotoxicity

Research indicates that 2-mercaptoethanol can influence cytotoxic T-cell activity and overall immune response. In studies involving murine models, it was found to enhance the reactivity against foreign antigens while counteracting the suppressive effects of environmental factors like cigarette smoke .

Material Science Applications

Nanoparticle Synthesis

The compound is utilized as a surface passivating agent in the synthesis of nanoparticles, such as zinc sulfide (ZnS). Its thiol group significantly affects the optical properties of nanoparticles, making it valuable in applications like bioimaging and quantum dot research . The ability to modify the surface properties of nanoparticles enhances their stability and functionality for various technological applications.

Electrocatalytic Studies

In electrochemistry, 2-mercaptoethanol has been employed in studies involving modified electrodes for electrocatalytic oxidation processes. The compound's interactions with metal complexes have demonstrated enhanced electrocatalytic activity towards oxidation reactions, which is critical for developing efficient sensors and energy conversion devices .

Comprehensive Data Tables

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Biochemistry | Protein denaturation | Reduces disulfide bonds for structural analysis |

| Cell culture | Maintains reducing environment; enhances cell viability | |

| Immunology | Immune function modulation | Enhances lymphocyte proliferation; alters immune responses |

| Material Science | Nanoparticle synthesis | Affects optical properties; used in bioimaging |

| Electrocatalysis | Enhances catalytic activity on modified electrodes |

Case Studies

-

Osteogenesis Promotion

A study demonstrated that β-mercaptoethanol accelerates osteogenic differentiation in human mesenchymal stem cells through specific signaling pathways. This finding highlights its potential therapeutic applications in regenerative medicine . -

Nanoparticle Optical Properties

Research on zinc sulfide nanoparticles revealed that capping with 2-mercaptoethanol significantly improved photoluminescence properties, making these nanoparticles suitable for advanced imaging techniques . -

Immune Response Enhancement

In vitro studies showed that 2-mercaptoethanol could enhance immune responses in various species, suggesting its utility in immunological research and vaccine development .

Propiedades

Número CAS |

89339-12-8 |

|---|---|

Fórmula molecular |

C12H22N2O3S |

Peso molecular |

274.38 g/mol |

Nombre IUPAC |

2-(2-hydroxyethylsulfanyl)-N-(2,2,6,6-tetramethyl-5-oxa-1-azabicyclo[2.1.1]hexan-4-yl)acetamide |

InChI |

InChI=1S/C12H22N2O3S/c1-10(2)8-12(11(3,4)14(10)17-12)13-9(16)7-18-6-5-15/h15H,5-8H2,1-4H3,(H,13,16) |

Clave InChI |

QTDMZBZFHFQSLE-UHFFFAOYSA-N |

SMILES |

CC1(CC2(C(N1O2)(C)C)NC(=O)CSCCO)C |

SMILES canónico |

CC1(CC2(C(N1O2)(C)C)NC(=O)CSCCO)C |

Sinónimos |

S (((2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)carbamoyl)methyl)-2-mercaptoethanol SL-mercaptoethanol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.